molecular formula C6H9BrN2 B8021367 3-(bromomethyl)-1-ethyl-1H-pyrazole

3-(bromomethyl)-1-ethyl-1H-pyrazole

Cat. No.: B8021367
M. Wt: 189.05 g/mol
InChI Key: XZEMCPKLGZXGBA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-ethyl-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The bromomethyl group attached to the third carbon and the ethyl group attached to the first nitrogen atom make this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1-ethyl-1H-pyrazole typically involves the bromination of 1-ethyl-1H-pyrazole. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 3-(bromomethyl)-1-ethyl-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted pyrazole derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Methyl derivative of the original compound.

Scientific Research Applications

Chemistry: 3-(Bromomethyl)-1-ethyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.

Medicine: The compound and its derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to identify specific targets and mechanisms of action.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-ethyl-1H-pyrazole and its derivatives depends on their specific application. In medicinal chemistry, these compounds may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, they may inhibit the activity of enzymes involved in inflammatory pathways or interfere with the replication of microbial pathogens.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) involved in inflammatory processes.

    Receptors: Modulation of receptors like G-protein coupled receptors (GPCRs) or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-ethyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity.

    3-(Methyl)-1-ethyl-1H-pyrazole: Lacks the halogen substituent, leading to different chemical properties and reactivity.

    1-Ethyl-1H-pyrazole: The parent compound without any substituents on the pyrazole ring, serving as a basis for comparison.

Uniqueness: 3-(Bromomethyl)-1-ethyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(bromomethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEMCPKLGZXGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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